N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide
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Overview
Description
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide, also known as CAY10594, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide involves the inhibition of several key enzymes and signaling pathways involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of several signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and physiological effects:
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth. Furthermore, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide in lab experiments is its specificity for COX-2 inhibition, which reduces the risk of unwanted side effects. Additionally, its anti-inflammatory and anti-tumor properties make it a promising candidate for further research. However, one limitation is the lack of clinical trials in humans, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the research on N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide. One potential direction is the development of new derivatives with improved pharmacological properties. Additionally, further research is needed to determine its potential use in treating neurodegenerative diseases. Furthermore, clinical trials are needed to evaluate its safety and efficacy in humans. Finally, the development of new drug delivery systems could improve its bioavailability and therapeutic potential.
In conclusion, N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide is a promising compound with potential therapeutic applications in various fields of research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans, and the development of new derivatives and drug delivery systems could improve its therapeutic potential.
Synthesis Methods
The synthesis of N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with 2-aminoethanol to form 2-(5-chloro-2-methoxyphenyl)ethanol. This intermediate is then reacted with acryloyl chloride to produce N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide.
Scientific Research Applications
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-3-12(16)14-7-10(15)9-6-8(13)4-5-11(9)17-2/h3-6,10,15H,1,7H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZWXNALBBROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(CNC(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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